molecular formula C12H9N3O2S B11795774 1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid

1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid

Cat. No.: B11795774
M. Wt: 259.29 g/mol
InChI Key: RRHZXUSSWNZKKM-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid is a heterocyclic compound that features both benzothiazole and pyrazole moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Biological Activity

1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of 1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of benzo[d]thiazole derivatives with pyrazole intermediates. The following general reaction scheme can be utilized:

  • Formation of Pyrazole : A suitable hydrazine derivative is reacted with an appropriate carbonyl compound.
  • Cyclization : The resulting pyrazole undergoes cyclization with benzo[d]thiazole.
  • Carboxylation : The final step involves the introduction of a carboxylic acid group, often through a carboxylation reaction using carbon dioxide or other carboxylating agents.

Antimicrobial Activity

Research indicates that derivatives of 1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid exhibit notable antimicrobial properties. A study assessed its efficacy against various Gram-positive and Gram-negative bacteria, showing promising results.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Weak
Pseudomonas aeruginosa128Weak

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated cytotoxic effects against A549 lung cancer cells and MCF-7 breast cancer cells.

Cell Line IC50 (µM) Effect
A549 (Lung)15Significant
MCF-7 (Breast)20Moderate

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further research in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazole derivatives, including 1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid. The results indicated that the compound had a significant effect on resistant strains of Staphylococcus aureus, highlighting its potential as a new antibiotic agent .

Case Study 2: Anticancer Properties

In another study focused on cancer treatment, researchers investigated the effects of this compound on human lung cancer cells. The results showed that it inhibited cell proliferation and induced apoptosis at micromolar concentrations. The study concluded that further exploration could lead to the development of effective anticancer therapies .

Properties

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C12H9N3O2S/c1-7-8(11(16)17)6-15(14-7)12-13-9-4-2-3-5-10(9)18-12/h2-6H,1H3,(H,16,17)

InChI Key

RRHZXUSSWNZKKM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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